molecular formula C6H7F3O3 B6608145 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2839144-30-6

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6608145
CAS No.: 2839144-30-6
M. Wt: 184.11 g/mol
InChI Key: VYRNLKRWKXAOTM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a hydroxymethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions often require careful control of temperature and pressure to ensure the desired regio- and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, affecting its reactivity and interactions with other molecules.

Uniqueness

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNLKRWKXAOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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